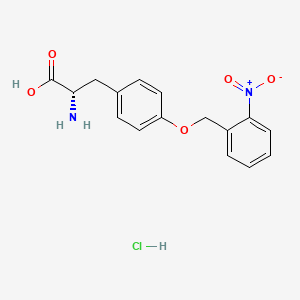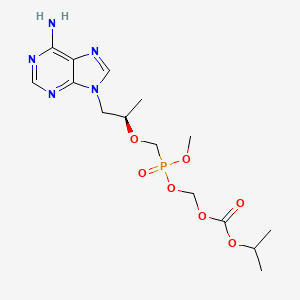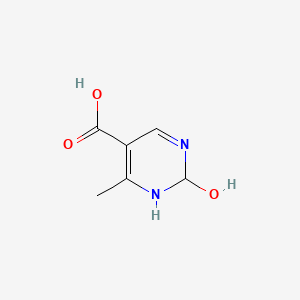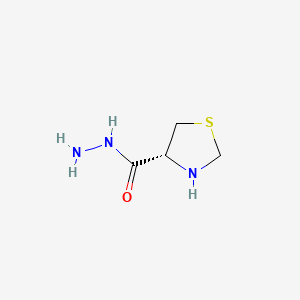![molecular formula C29H31N7O B587780 4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide CAS No. 1246819-27-1](/img/structure/B587780.png)
4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide is a chemical compound with the molecular formula C29H28D3N7O and a molecular weight of 496.62 . It is primarily used in research settings, particularly in the field of proteomics . This compound is an impurity associated with Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide involves multiple steps, including the formation of the core structure and subsequent modifications to introduce the deuterium atoms. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of advanced organic synthesis techniques and specialized reagents .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped with the necessary technology to handle complex organic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- N-Desmethyl Imatinib D8
- Imatinib Meta-Methyl-Piperazine Impurity D3
- Imatinib Impurity 14
Uniqueness
4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This makes it particularly useful in studies involving isotopic labeling and mass spectrometry .
Properties
IUPAC Name |
4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N7O/c1-22-20-25(8-9-27(22)36(26-10-14-30-15-11-26)29-31-12-3-13-32-29)33-28(37)24-6-4-23(5-7-24)21-35-18-16-34(2)17-19-35/h3-15,20,23H,16-19,21H2,1-2H3,(H,33,37)/i4D,6D,23D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZORUGAGESOQBX-CYODAYRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=[CH](C=C2)CN3CCN(CC3)C)N(C4=CC=NC=C4)C5=NC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1C(=O)NC2=CC(=C(C=C2)N(C3=CC=NC=C3)C4=NC=CC=N4)C)([2H])CN5CCN(CC5)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)









